Acetone (3-methylphenyl)hydrazone
Description
Acetone (3-methylphenyl)hydrazone is a hydrazone derivative formed by the condensation of acetone with 3-methylphenylhydrazine. Its molecular formula is C₁₀H₁₄N₂, with a molecular weight of 162.23 g/mol . Structurally, it features a methyl group in the meta position on the phenyl ring, which influences its electronic and steric properties.
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
3-methyl-N-(propan-2-ylideneamino)aniline |
InChI |
InChI=1S/C10H14N2/c1-8(2)11-12-10-6-4-5-9(3)7-10/h4-7,12H,1-3H3 |
InChI Key |
YCLSWQHUMNJYPQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NN=C(C)C |
Canonical SMILES |
CC1=CC(=CC=C1)NN=C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The meta-CH₃ group in acetone (3-methylphenyl)hydrazone provides moderate electron-donating effects, enhancing stability and influencing ligand properties in coordination chemistry. In contrast, the para-CH₃ isomer may exhibit altered steric interactions in molecular packing .
- Electron-Withdrawing Groups: Acetone 2,4-dinitrophenylhydrazone contains strong electron-withdrawing NO₂ groups, making it highly reactive toward hydrolysis (94% acetone regeneration at pH 2) . This contrasts with the methyl-substituted derivatives, which are more stable under similar conditions.
Physicochemical and Functional Properties
Key Observations :
- The naringin-derived hydrazone (2a) outperforms others in antioxidant and antibacterial efficacy, likely due to its flavonoid backbone .
- Photophysical Properties : Acetone-derived hydrazones (e.g., triazaborolopyridinium probes) exhibit higher water solubility and excitation energy (λmax ~405 nm) compared to arylhydrazones, making them suitable for biological imaging .
Q & A
Q. What synthetic methods are recommended for preparing Acetone (3-methylphenyl)hydrazone with high purity?
this compound is synthesized by condensing acetone with 3-methylphenylhydrazine. A validated protocol involves refluxing equimolar amounts of acetone and 3-methylphenylhydrazine in anhydrous ethanol for 1–2 hours. Post-reaction, the product is crystallized at low temperatures and purified via vacuum distillation (yield: 85–95%). Storage under inert gas (e.g., argon) prevents moisture-induced degradation, which can catalyze side reactions like hydrazone disproportionation .
Q. How is the formation of this compound confirmed spectroscopically?
Key characterization techniques include:
- 1H/13C NMR : The hydrazone C=N bond appears at δ 145–155 ppm in 13C NMR, while N-H protons resonate at δ 8–10 ppm in 1H NMR.
- FT-IR : N-H stretches at ~3200 cm⁻¹ and C=N vibrations at ~1600 cm⁻¹.
- HRMS : Molecular ion peaks (e.g., [M+H]⁺) confirm the expected molecular weight. Purity is validated using HPLC with UV detection at 280 nm (ε = 22,000 M⁻¹cm⁻¹) .
Q. What are the primary applications of this compound in organic synthesis?
This compound is a key intermediate in the Fischer indole synthesis , where it undergoes acid-catalyzed cyclization to form 2-methylindole derivatives. It also serves as a chelating agent in coordination chemistry due to its N,N'-donor sites, enabling studies of transition-metal complexes .
Q. What storage conditions are critical for maintaining this compound stability?
Store in amber glass vials under argon at –20°C to prevent oxidation and hydrolysis. Purity should be rechecked via NMR before use in sensitive reactions, as moisture exposure accelerates decomposition .
Advanced Research Questions
Q. How can byproduct formation during synthesis be minimized?
- Temperature control : Maintain reaction temperatures <35°C to suppress oxidation of hydrazine.
- Anhydrous conditions : Use molecular sieves or KOH to absorb water, shifting equilibrium toward product formation.
- Purification : Fractional crystallization (ethanol/water) or silica gel chromatography (ethyl acetate/hexane) removes unreacted hydrazine and azine byproducts, achieving >90% purity .
Q. What structural factors influence the stability of this compound?
X-ray crystallography reveals that the 3-methylphenyl group introduces steric hindrance, reducing rotational freedom around the C-N bond and enhancing thermal stability. Electron-withdrawing substituents on the phenyl ring further stabilize the hydrazone by decreasing electron density at the C=N bond, as shown in comparative studies with sulfonamide analogs .
Q. How do pH and temperature affect hydrolysis kinetics?
Hydrolysis follows pseudo-first-order kinetics, with maximal acetone regeneration at pH 2 (94% yield). Elevated temperatures (50°C) accelerate decomposition (k = 0.15 h⁻¹) but risk forming formaldehyde byproducts. Buffered systems (e.g., citrate-phosphate) stabilize intermediates, enabling efficient acetone recovery for analytical workflows .
Q. What advanced analytical methods resolve quantification challenges in complex matrices?
- HPLC-HRMS : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) and HRMS detection for specificity.
- Derivatization : React with 2,4-dinitrophenylhydrazine (DNPH) to form UV-active derivatives, achieving limits of detection (LOD) <1 ppb.
- Validation : Spike-recovery tests in biological matrices show 94–102% accuracy .
Q. How is this compound utilized in heterocyclic synthesis?
In Fischer indole synthesis , the hydrazone undergoes acid-catalyzed cyclization with α,β-unsaturated ketones to form substituted indoles. For example, reaction with cyclohexanone in HCl/ethanol yields 2-methylindole derivatives, confirmed by X-ray crystallography of intermediates .
Q. What computational methods predict the reactivity of this compound?
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level model the C=N bond’s electron density and predict regioselectivity in cyclization reactions. Molecular dynamics simulations further assess steric effects of the 3-methyl group on reaction pathways .
Data Contradictions and Resolution
Q. How to address discrepancies in reported hydrazone stability under varying pH conditions?
Conflicting data on hydrolysis rates may arise from differences in buffer composition. Systematic studies show that inorganic buffers (e.g., phosphate) yield higher reproducibility than organic buffers. Always calibrate pH electrodes with standard solutions and validate hydrolysis yields via GC-MS .
Q. Why do purity claims vary across synthetic protocols?
Purity (85–98%) depends on the drying method: KOH-assisted drying removes residual hydrazine but may introduce alkaline impurities. Cross-validate purity via multiple techniques (NMR, HPLC, elemental analysis) and report batch-specific data .
Methodological Tables
Q. Table 1. Optimization of Synthesis Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
